PROTAC Bcl2 degrader-1

Description

Structure

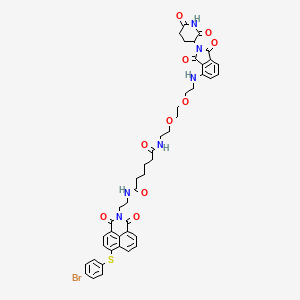

2D Structure

Properties

IUPAC Name |

N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N'-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]hexanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45BrN6O10S/c46-27-11-13-28(14-12-27)63-35-17-15-32-39-29(35)5-3-6-30(39)42(57)51(43(32)58)22-19-48-36(53)9-1-2-10-37(54)49-21-24-62-26-25-61-23-20-47-33-8-4-7-31-40(33)45(60)52(44(31)59)34-16-18-38(55)50-41(34)56/h3-8,11-15,17,34,47H,1-2,9-10,16,18-26H2,(H,48,53)(H,49,54)(H,50,55,56) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSLKFLLLNNOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45BrN6O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC Bcl-2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of PROTAC Bcl-2 Degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the anti-apoptotic protein Bcl-2. It delves into the molecular pathways, key experimental methodologies, and quantitative data pertinent to its function.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC Bcl-2 Degrader-1 operates by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate Bcl-2. This is achieved through a bifunctional design: one end of the PROTAC molecule binds to Bcl-2, while the other end recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of Bcl-2.

A notable example, PROTAC Bcl2 degrader-1 (also known as Compound C5), utilizes a ligand for the Cereblon (CRBN) E3 ligase.[1][2] The general mechanism for a Cereblon-based PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to Bcl-2 and the substrate receptor of the CRL4^CRBN^ E3 ligase complex, Cereblon. This brings Bcl-2 into close proximity with the E3 ligase machinery.

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the Bcl-2 protein. This results in the formation of a polyubiquitin chain on Bcl-2.

-

Proteasomal Recognition and Degradation: The polyubiquitinated Bcl-2 is recognized by the 26S proteasome. The proteasome then unfolds and degrades the Bcl-2 protein into small peptides, while the PROTAC molecule can dissociate and engage in another cycle of degradation.

Other Bcl-2 targeting PROTACs have been developed that recruit the von Hippel-Lindau (VHL) E3 ligase, following a similar principle of ternary complex formation and subsequent degradation. The choice of E3 ligase can influence the degradation efficiency and selectivity of the PROTAC.

dot

References

The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC Bcl2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of apoptosis and a well-validated target in cancer therapy. While small-molecule inhibitors have shown clinical success, the development of resistance and the need for continuous target engagement present ongoing challenges. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PROTAC Bcl2 degrader-1, a molecule designed to selectively eliminate the Bcl-2 protein.

Introduction to PROTAC Technology and the Bcl-2 Target

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and durable target protein knockdown.

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, including Bcl-2, prevent programmed cell death by sequestering pro-apoptotic proteins.[2][3] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy.[4] PROTAC-mediated degradation of Bcl-2 presents a promising strategy to overcome the limitations of traditional inhibition.

This compound: A Modular Design

This compound, also known as compound C5, is a Cereblon-based PROTAC. Its modular design consists of three key components:

-

Target-binding ligand: It utilizes Nap-1, a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bcl-2.[5][6]

-

E3 Ligase Ligand: It incorporates pomalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7]

-

Linker: A chemical linker connects the Nap-1 and pomalidomide moieties, optimized for the formation of a stable ternary complex between Bcl-2, the PROTAC, and Cereblon.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| Bcl-2 Degradation (DC50) | 3.0 µM | HeLa | [5][6] |

| Bcl-2 Inhibition (IC50) | 4.94 µM | HeLa | [5][6] |

| Mcl-1 Inhibition (IC50) | 11.81 µM | HeLa | [5][6] |

Table 1: In Vitro Activity of this compound

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the Nap-1 and pomalidomide-linker precursors, followed by their conjugation.

Synthesis of Mcl-1/Bcl-2 Dual Inhibitor (Nap-1 derivative)

A detailed synthesis for a similar Bcl-2/Mcl-1 dual inhibitor involves a nucleophilic substitution reaction. For instance, a 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD) core can be reacted with a piperazine derivative to introduce a key pharmacophore.[8]

Synthesis of Pomalidomide-Linker Conjugate

The pomalidomide portion with a linker can be synthesized through various methods. A common approach involves the alkylation of pomalidomide with a linker containing a reactive group, such as a halide.[9][10] One-pot synthesis methods have also been developed to streamline the preparation of pomalidomide-based PROTACs.[11]

Final Conjugation and Purification

The final step involves the conjugation of the Nap-1 derivative to the pomalidomide-linker moiety, typically through an amide bond formation. The final product is then purified using techniques such as flash chromatography and characterized by NMR and mass spectrometry to confirm its identity and purity.

Experimental Protocols

Western Blotting for Protein Degradation

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MOLT-4, RS4;11) at a suitable density and allow them to adhere overnight.[12] Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 16, 24, or 48 hours).[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[12]

Cell Viability Assay (MTS/MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).[12]

-

MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Ubiquitination Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (Cereblon complex), the target protein (Bcl-2), ATP, and biotinylated ubiquitin.[5]

-

PROTAC Addition: Add the this compound or a negative control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.

-

Detection: The ubiquitination of Bcl-2 can be detected by various methods, including Western blotting with an anti-biotin or anti-ubiquitin antibody, or through more high-throughput methods like AlphaLISA.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound represents a promising proof-of-concept for the targeted degradation of the anti-apoptotic protein Bcl-2. The modular nature of PROTACs allows for further optimization of each component—the target binder, the linker, and the E3 ligase ligand—to improve potency, selectivity, and pharmacokinetic properties. Future work will likely focus on developing next-generation Bcl-2 degraders with enhanced efficacy in various cancer models and a favorable safety profile for potential clinical translation. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to advance the exciting field of targeted protein degradation.

References

- 1. lifesensors.com [lifesensors.com]

- 2. Ubiquitination Assay - Profacgen [profacgen.com]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Function of PROTAC Bcl2 Degrader-1

This technical guide provides a comprehensive overview of PROTAC Bcl2 degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the anti-apoptotic proteins Bcl-2 and Mcl-1. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's structure, mechanism of action, and biological activity, supplemented with experimental protocols and data.

Core Structure and Chemical Properties

This compound, also known as compound C5, is a hetero-bifunctional molecule designed to simultaneously bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the anti-apoptotic protein Bcl-2. Its structure consists of three key components: a ligand for Bcl-2, a ligand for the E3 ligase Cereblon (CRBN), and a linker that connects these two moieties.[1]

The Bcl-2-binding component is derived from the Mcl-1/Bcl-2 dual inhibitor Nap-1. The E3 ligase ligand is derived from pomalidomide, which recruits the Cereblon E3 ligase. These two ligands are connected by a flexible linker, which is crucial for the formation of a stable ternary complex between Bcl-2, the PROTAC, and the E3 ligase.

Chemical Structure:

-

Molecular Formula: C45H45BrN6O10S

-

IUPAC Name: N-(2-(6-((4-bromophenyl)thio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N'-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)adipamide

Mechanism of Action

This compound operates through the proteolysis-targeting chimera (PROTAC) mechanism. By binding to both Bcl-2 and the Cereblon E3 ligase, it brings the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to Bcl-2, tagging it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.

Figure 1: Mechanism of action of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized in various assays, demonstrating its potency in degrading Bcl-2 and Mcl-1, and its cytotoxic effects on cancer cell lines.

| Parameter | Bcl-2 | Mcl-1 | Cell Line | Reference |

| IC50 (μM) | 4.94 | 11.81 | HeLa | [2][3][4][5] |

| DC50 (μM) | 3.0 | - | HeLa | [2][3][4][5] |

| Dmax (%) | >90 | - | HeLa | [1] |

Signaling Pathway Context

Bcl-2 is a key regulator of the intrinsic apoptosis pathway. It functions by sequestering pro-apoptotic proteins such as Bim, preventing them from activating the effector proteins Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP). By degrading Bcl-2, this compound disrupts this inhibitory interaction, leading to the activation of the apoptotic cascade.

Figure 2: Bcl-2 signaling pathway and the effect of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

HeLa cells

-

DMEM supplemented with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HeLa cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of Bcl-2 and Mcl-1 following treatment with this compound.

Materials:

-

HeLa cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against Bcl-2, Mcl-1, and β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat HeLa cells with various concentrations of this compound for 24 hours.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the β-actin loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the Bcl-2-PROTAC-CRBN ternary complex.

Materials:

-

HeLa cells

-

This compound

-

Co-IP lysis buffer

-

Antibodies against Bcl-2 and CRBN

-

Protein A/G magnetic beads

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Treat HeLa cells with this compound for 4 hours.

-

Lyse the cells with Co-IP lysis buffer.

-

Incubate the cell lysates with an anti-Bcl-2 antibody overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with Co-IP lysis buffer.

-

Elute the bound proteins using an elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against Bcl-2 and CRBN.

Figure 3: General experimental workflow for the characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of Bcl-2 by XIAP and ARTS promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edspace.american.edu [edspace.american.edu]

Dual Degradation of Bcl-2 and Mcl-1: A Technical Guide to a Novel PROTAC Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (Bcl-2) family of proteins, encompassing both pro-apoptotic and anti-apoptotic members, are critical regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins, particularly Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), is a common mechanism by which cancer cells evade apoptosis, leading to tumorigenesis and therapeutic resistance. While individual inhibition of these proteins has shown clinical promise, tumor heterogeneity and compensatory signaling pathways often limit their efficacy. A novel and powerful strategy to overcome these limitations is the use of Proteolysis Targeting Chimeras (PROTACs) engineered to induce the simultaneous degradation of both Bcl-2 and Mcl-1. This technical guide provides an in-depth overview of this dual-degradation approach, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to Dual Bcl-2/Mcl-1 Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The rationale for the dual degradation of Bcl-2 and Mcl-1 lies in their non-redundant roles in promoting cell survival across various cancer types. Many tumors exhibit co-dependence on both proteins, and the inhibition of one can lead to the upregulation of the other, resulting in acquired resistance. By simultaneously eliminating both Bcl-2 and Mcl-1, a dual-degrading PROTAC can induce robust apoptosis and potentially overcome such resistance mechanisms.

Featured Dual-Degrading PROTACs: A Quantitative Overview

Several research groups have reported the development of PROTACs capable of degrading both Bcl-2 and Mcl-1. This section summarizes the quantitative data for two prominent examples: Compound C5 and 753b .

Data Presentation

Table 1: In Vitro Degradation and Viability Data for Compound C5 [1]

| Parameter | Bcl-2 | Mcl-1 |

| DC50 (µM) * | 3.0 | 11.81 |

| IC50 (µM) ** | 4.94 | 11.81 |

*DC50: Concentration required to induce 50% degradation of the target protein. **IC50: Concentration required to inhibit 50% of cell viability.

Table 2: Degradation Profile of PROTAC 753b in SCLC Cell Lines [2]

| Cell Line | Target Protein | Dmax (%)* |

| H211 | Bcl-2 | 62.7 |

| H1059 | Bcl-2 | - |

| H146 | Bcl-2 | 26.3 |

| H146 | Mcl-1 | Moderate suppression at higher doses (caspase-3 mediated) |

*Dmax: Maximum percentage of degradation observed.

Table 3: In Vivo Efficacy of PROTAC 753b in H146 Xenograft Model [3]

| Treatment Group | Dosing Schedule | Tumor Growth Outcome |

| 753b | 5 mg/kg, weekly | Significant tumor growth delay |

| 753b | 5 mg/kg, every four days | Tumor regressions |

Core Signaling and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these dual-degrading PROTACs, the following diagrams illustrate the key signaling pathway and experimental workflows.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs: A Paradigm Shift in Targeted Therapeutics

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1][2] Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein to block its function, PROTACs operate on a fundamentally different principle: targeted protein degradation.[2][3] These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[4][5] This novel "event-driven" pharmacology, where a single PROTAC molecule can catalytically induce the degradation of multiple target proteins, offers several advantages over the "occupancy-driven" mechanism of conventional inhibitors.[3] These advantages include the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at lower doses.[3][6]

The concept of PROTACs was first introduced in 2001, but the field has witnessed exponential growth in recent years, with several PROTAC candidates advancing into clinical trials for various diseases, primarily cancer.[7] This guide provides a comprehensive technical overview of PROTACs, covering their core components, mechanism of action, key experimental protocols for their evaluation, and a look into the future of this promising technology.

The Core Components of a PROTAC Molecule

A PROTAC is a chimeric molecule composed of three distinct chemical entities covalently linked together:

-

Target-Binding Ligand (Warhead): This component is designed to specifically bind to the protein of interest (POI) that is intended for degradation. The warhead can be a known inhibitor or any molecule with sufficient affinity and selectivity for the target protein.[4]

-

E3 Ubiquitin Ligase-Binding Ligand (Anchor): This part of the PROTAC recruits a specific E3 ubiquitin ligase, a key enzyme in the UPS. The human genome encodes over 600 E3 ligases, but currently, the most commonly utilized ones in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8]

-

Linker: The linker is the chemical bridge that connects the warhead and the anchor. Its length, composition, and attachment points are critical for the PROTAC's efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.[9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a PROTAC can be broken down into a series of sequential steps that culminate in the degradation of the target protein.[10]

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the warhead) and an E3 ubiquitin ligase (via the anchor), bringing them into close proximity to form a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase).[3]

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain on the POI.[11]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the tagged protein into small peptides.[4]

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can go on to recruit another target protein and E3 ligase, thus acting catalytically to induce multiple rounds of degradation.[10]

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Citation |

| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 nM | >90% | [12] |

| LNCaP | < 1 nM | Not Specified | [2] | |||

| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | MCF7 | 0.9 nM | 95% | [7] |

| ER+ Breast Cancer Cell Lines | 1.8 nM | Not Specified | [13] | |||

| ER+ Breast Cancer Cell Lines | ~2 nM | Not Specified | [2] | |||

| MZ1 | BRD4 | von Hippel-Lindau (VHL) | HeLa | 2-20 nM | Not Specified | [14] |

| BRD3 | von Hippel-Lindau (VHL) | HeLa | ~10-fold higher than BRD4 | Not Specified | [14] | |

| BRD2 | von Hippel-Lindau (VHL) | HeLa | ~10-fold higher than BRD4 | Not Specified | [14] |

Key Experimental Protocols

The development and characterization of PROTACs involve a series of in vitro and cell-based assays to evaluate their binding, ubiquitination, and degradation capabilities.

Ternary Complex Formation Assay (AlphaLISA)

Principle: The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex.[15] It utilizes donor and acceptor beads that, when brought into close proximity (as in a ternary complex), generate a chemiluminescent signal.[15]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Protein-Protein Interaction Buffer).

-

Reconstitute tagged target protein (e.g., GST-tagged BRD4) and tagged E3 ligase complex (e.g., FLAG-tagged CRBN complex) in the assay buffer to desired concentrations.

-

Prepare a serial dilution of the PROTAC molecule in the assay buffer.

-

Prepare a slurry of AlphaLISA donor beads (e.g., Glutathione-coated) and acceptor beads (e.g., Anti-FLAG coated) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 384-well microplate, add the target protein, E3 ligase complex, and the PROTAC at various concentrations.

-

Incubate the mixture for a specified period (e.g., 1 hour) at room temperature to allow for ternary complex formation.

-

Add the AlphaLISA donor and acceptor beads to the wells.

-

Incubate the plate in the dark for a specified time (e.g., 1 hour) at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate using an AlphaLISA-compatible plate reader.

-

The signal intensity is proportional to the amount of ternary complex formed.

-

Plot the signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.

-

In Vitro Ubiquitination Assay

Principle: This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system. The ubiquitinated protein can then be detected by Western blotting.

Detailed Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant E3 ligase complex (e.g., Cereblon complex)

-

Recombinant target protein (e.g., BRD4)

-

Ubiquitin (often biotinylated for easier detection)

-

ATP

-

PROTAC molecule at various concentrations

-

Ubiquitination buffer

-

-

The total reaction volume is typically 20-50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to occur.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5-10 minutes to denature the proteins.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Probe the membrane with a primary antibody against the target protein or a streptavidin-HRP conjugate if biotinylated ubiquitin was used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the ubiquitinated protein bands using a chemiluminescent substrate. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.

-

Protein Degradation Assay (Western Blot)

Principle: Western blotting is a widely used technique to quantify the reduction in the total amount of the target protein in cells treated with a PROTAC.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate.

-

Treat the cells with a serial dilution of the PROTAC molecule for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

As a loading control, also probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

References

- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promegaconnections.com [promegaconnections.com]

- 9. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pardon Our Interruption [opnme.com]

- 15. resources.revvity.com [resources.revvity.com]

The Advent of PROTAC Bcl-2 Family Degraders in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis and represent critical therapeutic targets in oncology, particularly in hematological malignancies. While small molecule inhibitors targeting these proteins, such as the FDA-approved venetoclax, have demonstrated significant clinical success, challenges including on-target toxicities and acquired resistance remain. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to overcome these limitations. This technical guide provides an in-depth overview of a first-in-class clinical-stage Bcl-xL selective PROTAC degrader, DT2216, and the next-generation dual Bcl-xL/Bcl-2 degrader, 753b, detailing their mechanism of action, preclinical efficacy in hematological malignancies, and current clinical development status.

Introduction: Targeting the Bcl-2 Family in Cancer

The Bcl-2 family consists of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins that govern the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members is a hallmark of many cancers, allowing malignant cells to evade programmed cell death. Targeting these proteins with BH3 mimetic drugs restores the apoptotic balance. However, the clinical utility of dual Bcl-xL/Bcl-2 inhibitors like Navitoclax (ABT-263) has been hampered by on-target toxicity, specifically severe thrombocytopenia, as platelets are highly dependent on Bcl-xL for survival.[1][2]

PROTAC technology offers a novel approach to circumvent such toxicities. These heterobifunctional molecules do not merely inhibit a target protein but instead harness the cell's own ubiquitin-proteasome system to induce its complete degradation.[3][4] This catalytic mechanism can lead to sustained pharmacodynamic effects and offers the potential for tissue-selective protein degradation.

Mechanism of Action: PROTAC-Mediated Degradation

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI. This ubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage another target protein.[3][4]

The Bcl-2 family PROTACs discussed herein, such as DT2216 and 753b, utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][5] The key therapeutic advantage stems from the differential expression of VHL, which is highly expressed in leukemia cells but minimally in platelets.[2][6] This differential allows for the selective degradation of Bcl-xL in malignant cells while sparing platelets, thereby mitigating the dose-limiting thrombocytopenia associated with small molecule inhibitors.[2][7]

Figure 1: Mechanism of Action for a Bcl-xL PROTAC Degrader.

Preclinical Data Summary

DT2216: A Selective Bcl-xL Degrader

DT2216 is a first-in-class, VHL-recruiting, selective Bcl-xL PROTAC degrader.[2] Preclinical studies have demonstrated its potent anti-tumor activity across various hematological malignancies.

In Vitro Efficacy: In T-cell acute lymphoblastic leukemia (T-ALL), DT2216 induced dose-dependent reductions in cell viability in cell lines dependent on Bcl-xL for survival.[5][8] Similarly, in models of post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML), a disease state characterized by high Bcl-xL expression, DT2216 effectively eliminated viable JAK2-mutant AML cells and inhibited the clonogenic potential of primary patient-derived CD34+ leukemia cells.[6][9]

| Cell Line / Model | Malignancy | Agent(s) | IC50 / Combination Index (CI) | Reference |

| T-ALL Cell Lines | T-ALL | DT2216 | Log-fold higher sensitivity vs B-ALL lines | [8] |

| SET2 (Parental) | Post-MPN AML | DT2216 + Azacitidine | CI: 0.217 ± 0.100 | [10] |

| SET2 (Ruxo-Resistant) | Post-MPN AML | DT2216 + Azacitidine | CI: 0.206 ± 0.099 | [10] |

| SET2 (Parental) | Post-MPN AML | DT2216 + Venetoclax | CI: 0.425 ± 0.075 | [10] |

| SET2 (Ruxo-Resistant) | Post-MPN AML | DT2216 + Venetoclax | CI: 0.340 ± 0.182 | [10] |

In Vivo Efficacy: In patient-derived xenograft (PDX) models of T-ALL, DT2216 treatment reduced leukemia burden, delayed disease progression, and significantly extended survival, both as a single agent and in combination with chemotherapy.[5][8] In a post-MPN AML cell line-derived xenograft model, DT2216 also effectively reduced tumor burden.[9][10] Crucially, these in vivo studies demonstrated potent anti-tumor efficacy without causing significant thrombocytopenia.[2][7]

753b: A Dual Bcl-xL/Bcl-2 Degrader

Building on the success of selective degraders, the dual Bcl-xL/Bcl-2 degrader 753b was developed to target malignancies co-dependent on both proteins.[11]

In Vitro & In Vivo Efficacy: Preclinical evaluation, primarily in small-cell lung cancer (SCLC) models, has shown that 753b is significantly more potent (5- to 15-fold) than DT2216 in killing Bcl-xL/Bcl-2 co-dependent cells.[1] It was also 2- to 4-fold more potent than the inhibitor navitoclax.[1] In AML models, 753b effectively reduced cell viability, induced apoptosis, and degraded both Bcl-xL and Bcl-2 in primary patient samples and PDX models.[11] Furthermore, 753b demonstrated senolytic activity, enhancing the efficacy of chemotherapy by targeting senescent cells.[11] In vivo, a 5 mg/kg weekly dose of 753b led to significant tumor growth delay, and a more frequent dosing schedule (every four days) induced tumor regressions without significant toxicity to platelets.[8]

| Cell Line | Malignancy Context | Agent | Potency vs. DT2216 | Reference |

| H146 | SCLC | 753b | 12-fold higher | [1] |

| H211 | SCLC | 753b | 15-fold higher | [1] |

| H1059 | SCLC | 753b | 5-fold higher | [1] |

Clinical Development of DT2216

DT2216 is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT04886622) for patients with relapsed or refractory malignancies, including both solid tumors and hematological malignancies.[9][10]

-

Study Design: Open-label, dose-escalation (0.04 mg/kg to 0.4 mg/kg) and cohort expansion study.[10]

-

Administration: Intravenous (IV) infusion twice weekly in 28-day cycles.[10]

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary clinical activity of DT2216.[10]

-

Preliminary Findings: At a dose of 0.4 mg/kg, DT2216 demonstrated rapid and sustained degradation of Bcl-xL protein (>95%) in peripheral leukocytes. The plasma half-life ranged from 7.1 to 12.8 hours.

This trial represents a critical step in validating the PROTAC approach for Bcl-family proteins in a clinical setting.[6]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of Bcl-2 family PROTACs.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Protocol:

-

Seed hematological malignancy cell lines (e.g., SET2, MOLT-4) in 96-well plates at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere or stabilize for 24 hours.

-

Treat cells with serial dilutions of the PROTAC degrader (e.g., DT2216), inhibitor, or combination therapies. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

Calculate cell viability relative to the vehicle control and determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blotting for Protein Degradation

-

Principle: Detects specific proteins in a sample of tissue homogenate or cell extract after separation by gel electrophoresis. Used to confirm target protein degradation.

-

Protocol:

-

Treat cells with the PROTAC degrader at various concentrations and time points.

-

Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target (e.g., anti-Bcl-xL, anti-Bcl-2), apoptosis markers (e.g., anti-cleaved PARP), and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using software like ImageJ to determine the extent of protein degradation relative to the loading control.

-

In Vivo Xenograft Tumor Models

-

Principle: Evaluates the anti-tumor efficacy of a compound in an animal model (typically immunodeficient mice) bearing human cancer cells.

-

Protocol:

-

Cell Line-Derived Xenograft (CDX): Subcutaneously inject 1-10 million human hematological malignancy cells (e.g., NCI-H146, SET2) suspended in Matrigel into the flank of immunodeficient mice (e.g., NSG mice).

-

Patient-Derived Xenograft (PDX): Implant primary tumor fragments or cells from a patient into immunodeficient mice.

-

Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, DT2216, combination therapy).

-

Administer treatment as per the defined schedule, dose, and route (e.g., intravenous for DT2216).

-

Monitor tumor volume, mouse body weight (as a measure of toxicity), and overall health throughout the study.

-

At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis (e.g., western blotting to confirm in-tumor target degradation).

-

Analyze data for tumor growth inhibition (TGI) and statistical significance between groups. For survival studies, monitor mice until a pre-defined endpoint (e.g., tumor volume >1500 mm³).

-

Figure 2: General Experimental Workflow for PROTAC Degrader Development.

Conclusion and Future Directions

PROTAC-mediated degradation of Bcl-2 family proteins represents a highly promising therapeutic strategy for hematological malignancies. By engineering tissue-selectivity based on E3 ligase expression, degraders like DT2216 can overcome the on-target toxicities that have limited the development of pan-Bcl-2 family inhibitors. The potent preclinical activity and advancement of DT2216 into clinical trials mark a significant milestone. Furthermore, the development of dual-targeting degraders like 753b demonstrates the platform's versatility and potential to address complex co-dependencies and resistance mechanisms. Future research will likely focus on optimizing oral bioavailability, exploring novel E3 ligase recruiters, and identifying predictive biomarkers to guide the clinical application of this transformative class of therapeutics.

References

- 1. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. biorxiv.org [biorxiv.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Clinical Trial: NCT04886622 - My Cancer Genome [mycancergenome.org]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 8. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer [mdpi.com]

- 9. A Study of DT2216 in Relapsed/Refractory Malignancies [clin.larvol.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to PROTAC Bcl-2 Degraders in Solid Tumors

Executive Summary

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway and represent validated therapeutic targets in oncology. While small molecule inhibitors, known as BH3 mimetics, have achieved clinical success in hematological malignancies, their efficacy in solid tumors has been limited by factors such as resistance mediated by co-expression of other anti-apoptotic family members (e.g., Bcl-xL, Mcl-1) and on-target toxicities. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to overcome these limitations. By inducing the targeted degradation of Bcl-2 and related proteins, PROTACs offer a catalytic mechanism of action that can yield a more profound and durable pathway inhibition. This technical guide provides a comprehensive overview of the application of Bcl-2 targeting PROTACs in solid tumors, with a focus on specific degraders, their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

The Rationale for Bcl-2 Degradation in Solid Tumors

Evasion of apoptosis is a hallmark of cancer.[1] Solid tumors frequently overexpress anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1, to sustain survival and resist conventional therapies.[2][3] Traditional BH3-mimetic inhibitors like Venetoclax (a Bcl-2 selective inhibitor) have shown limited single-agent activity in solid tumors, which often do not rely solely on Bcl-2 for survival.[4] Furthermore, dual Bcl-2/Bcl-xL inhibitors such as Navitoclax (ABT-263) are hampered by dose-limiting thrombocytopenia due to the essential role of Bcl-xL in platelet survival.[4][5]

PROTAC technology offers a distinct and advantageous approach. These heterobifunctional molecules link a target-binding warhead to an E3 ubiquitin ligase ligand, hijacking the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to specifically destroy the target protein.[4][6] This event-driven, catalytic mechanism can overcome resistance from target overexpression and may require lower drug concentrations. Importantly, by designing PROTACs that recruit E3 ligases with low expression in platelets (e.g., VHL), it is possible to create Bcl-xL degraders that spare platelets, thereby mitigating the key toxicity of inhibitor-based approaches.[2][5]

Mechanism of Action of Bcl-2 PROTACs

The action of a Bcl-2 PROTAC involves the formation of a key ternary complex, which brings the Bcl-2 protein in close proximity to a recruited E3 ubiquitin ligase. This process initiates the degradation cascade.[6][7]

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (e.g., Bcl-2) and an E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[6]

-

Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the Bcl-2 protein.[4]

-

Proteasomal Degradation : The poly-ubiquitinated Bcl-2 is now recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[4]

-

Catalytic Cycle : The PROTAC molecule is released after degradation and can engage another target protein, enabling a single PROTAC molecule to induce the destruction of multiple target proteins.[6][7]

Key Bcl-2 Family PROTACs and Their Applications in Solid Tumors

While research into direct Bcl-2 degraders is ongoing, the field has seen significant progress with PROTACs targeting Bcl-xL or dual Bcl-xL/Bcl-2, which have direct relevance for solid tumors dependent on these proteins.

PROTAC Bcl2 degrader-1 (Compound C5)

This compound is a Cereblon (CRBN)-based PROTAC designed to degrade both Bcl-2 and Mcl-1.[8][9] It was developed by linking the Mcl-1/Bcl-2 dual inhibitor Nap-1 with the CRBN E3 ligase ligand pomalidomide.[8][10] This dual-targeting approach is promising for tumors that rely on both proteins for survival. In HeLa cervical cancer cells, it demonstrated time- and concentration-dependent depletion of both Bcl-2 and Mcl-1 proteins.[8]

Case Study: DT2216 (Bcl-xL Selective Degrader)

DT2216 is a first-in-class VHL-based PROTAC that selectively degrades Bcl-xL.[5] Its design cleverly exploits the low expression of the VHL E3 ligase in platelets to avoid the thrombocytopenia associated with Bcl-xL inhibitors.[2][5] DT2216 has shown potent single-agent and combination efficacy in various solid tumor models.[5] For instance, it synergizes with KRAS-G12C inhibitors in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancer models by preventing inhibitor-induced upregulation of the pro-apoptotic protein BIM being sequestered by Bcl-xL.[11] DT2216 is currently in a Phase 1 clinical trial for patients with relapsed/refractory solid malignancies (NCT04886622).[12]

Case Study: 753b (Dual Bcl-xL/Bcl-2 Degrader)

Building on the success of selective degraders, the dual Bcl-xL/Bcl-2 degrader 753b was developed to target tumors co-dependent on both proteins, such as a subset of small-cell lung cancer (SCLC).[1][13] In SCLC models, 753b was significantly more potent at killing cancer cells than the Bcl-xL degrader DT2216 or the dual inhibitor navitoclax.[13] In vivo, a 5 mg/kg weekly dose of 753b led to significant tumor growth delay in H146 SCLC xenografts, with more frequent dosing leading to tumor regression, all while being well-tolerated and avoiding severe thrombocytopenia.[1][13]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for the discussed Bcl-2 family PROTACs in various solid tumor contexts.

Table 1: In Vitro Activity of Bcl-2 Family PROTACs in Solid Tumor Cell Lines

| Compound | Type | Cell Line | Tumor Type | Target(s) | DC₅₀ | IC₅₀ | Citation(s) |

|---|---|---|---|---|---|---|---|

| This compound | Dual Degrader (CRBN) | HeLa | Cervical Cancer | Bcl-2 | 3.0 µM | 4.94 µM | [8][10] |

| HeLa | Cervical Cancer | Mcl-1 | - | 11.81 µM | [8][10] | ||

| 753b | Dual Degrader (VHL) | NCI-H146 | SCLC | Bcl-xL/Bcl-2 | Not stated | ~25 nM | [13] |

| NCI-H211 | SCLC | Bcl-xL/Bcl-2 | Not stated | ~50 nM | [13] | ||

| NCI-H1059 | SCLC | Bcl-xL/Bcl-2 | Not stated | ~200 nM | [13] | ||

| DT2216 | Selective Degrader (VHL) | NCI-H146 | SCLC | Bcl-xL | Not stated | ~300 nM | [13] |

| | | Multiple | NSCLC, CRC, Pancreatic | Bcl-xL | Not stated | Synergistic with Sotorasib |[11] |

DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% inhibition of cell viability.

Table 2: In Vivo Antitumor Efficacy of Bcl-2 Family PROTACs

| Compound | Tumor Model | Dose & Schedule | Outcome | Citation(s) |

|---|---|---|---|---|

| 753b | NCI-H146 SCLC Xenograft | 5 mg/kg, IV, weekly | Significant tumor growth delay | [1][13] |

| NCI-H146 SCLC Xenograft | 5 mg/kg, IV, every 4 days | Tumor regression | [1][13] | |

| DT2216 | Multiple Xenografts | Varies | Effective tumor growth inhibition | [5] |

| KRAS-G12C Xenografts | Not stated | Significantly improved sotorasib efficacy | [11] |

| BETd-260 (Example) | MNNG/HOS Osteosarcoma Xenograft | 5 mg/kg, IV, 3x/week for 3 weeks | ~94% Tumor Growth Inhibition (TGI) |[14] |

Signaling Pathway Intervention

Bcl-2 family PROTACs directly target the core machinery of the intrinsic (or mitochondrial) apoptosis pathway. By degrading anti-apoptotic proteins, they disrupt the sequestration of pro-apoptotic effector proteins BAX and BAK, allowing them to oligomerize at the mitochondrial outer membrane. This leads to membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Experimental Protocols

Evaluating the efficacy of a Bcl-2 PROTAC requires a series of standardized in vitro and in vivo assays.

Protocol: Western Blotting for Protein Degradation

This protocol is to determine the DC₅₀ and Dmax of a PROTAC.

-

Cell Culture and Treatment : Plate solid tumor cells (e.g., HeLa, NCI-H146) in 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).[15]

-

Cell Lysis : Wash cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]

-

Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Bcl-2 (or Bcl-xL, Mcl-1) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Analysis : Quantify band densities using software like ImageJ. Normalize target protein levels to the loading control and then to the vehicle-treated sample. Plot the percentage of remaining protein against the PROTAC concentration to determine DC₅₀ and Dmax.

Protocol: Cell Viability Assay

This protocol is to determine the IC₅₀ of a PROTAC.

-

Cell Seeding : Seed 2,000-5,000 cells per well in a 96-well clear-bottom plate and allow them to attach overnight.

-

Compound Treatment : Treat the cells with a serial dilution of the PROTAC over a wide concentration range. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

-

Incubation : Incubate the plate for 72-120 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Assay : Use a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.

-

Measurement : After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

-

Analysis : Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the PROTAC concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.

Protocol: In Vivo Xenograft Efficacy Study

This protocol is to evaluate the antitumor activity of a PROTAC in a mouse model.

-

Animal and Cell Preparation : Use immunocompromised mice (e.g., NOD-SCID or NSG). Subcutaneously inject 2-5 million solid tumor cells (e.g., NCI-H146) suspended in Matrigel into the flank of each mouse.[14]

-

Tumor Growth and Randomization : Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=7-8 mice per group).[14]

-

Dosing : Prepare the PROTAC formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[16] Administer the PROTAC via the desired route (e.g., intravenous) at the specified dose and schedule (e.g., 5 mg/kg, weekly).[1][13] The control group receives the vehicle solution.

-

Monitoring : Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.[14]

-

Endpoint : The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

-

Pharmacodynamic Analysis : In a satellite group of mice, administer a single dose of the PROTAC and harvest tumors at various time points (e.g., 4, 8, 24 hours) to confirm in vivo target degradation via Western blot or immunohistochemistry.[14]

-

Data Analysis : Plot the mean tumor volume ± SEM for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI). Use statistical tests (e.g., two-way ANOVA) to determine significance.[14]

Conclusion and Future Directions

PROTAC-mediated degradation of Bcl-2 family proteins is a highly promising therapeutic strategy for solid tumors. By inducing the catalytic removal of key anti-apoptotic proteins, degraders can overcome the limitations of traditional inhibitors, offering improved potency, durability of response, and a wider therapeutic window. Molecules like this compound, DT2216, and 753b exemplify the potential of this approach, demonstrating robust preclinical activity in difficult-to-treat cancers such as SCLC and laying the groundwork for clinical translation.

Future research will focus on the discovery of novel E3 ligases to expand the targeting scope and tissue selectivity of PROTACs, the development of orally bioavailable degraders, and the rational design of next-generation molecules based on structural insights into ternary complex formation.[17][18] As our understanding of tumor dependencies on Bcl-2 family members grows, PROTAC degraders are poised to become a cornerstone of precision oncology for a wide range of solid malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]

- 10. glpbio.com [glpbio.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL (Journal Article) | OSTI.GOV [osti.gov]

In Vitro Characterization of PROTAC Bcl-2 Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC Bcl-2 degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the anti-apoptotic protein Bcl-2. This document details the quantitative metrics of its activity, in-depth experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

PROTAC Bcl-2 degrader-1, also identified as Compound C5, is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of its target proteins. Its in vitro efficacy has been quantified through various assays, with the key data summarized below.

| Parameter | Target Protein | Value (µM) | Assay Type | Cell Line |

| IC50 | Bcl-2 | 4.94 | Inhibition | - |

| Mcl-1 | 11.81 | Inhibition | - | |

| DC50 | Bcl-2 | 3.0 | Degradation | HeLa |

Core Signaling Pathway & Mechanism of Action

PROTAC Bcl-2 degrader-1 functions by hijacking the ubiquitin-proteasome system to selectively tag Bcl-2 for degradation. This circumvents the traditional inhibitory mechanism of small molecules and offers a catalytic mode of action.

Bcl-2 Apoptosis Signaling Pathway

B-cell lymphoma 2 (Bcl-2) is a key regulator of the intrinsic apoptotic pathway. It is an anti-apoptotic protein that sequesters pro-apoptotic proteins such as Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. This inhibition of mitochondrial outer membrane permeabilization (MOMP) prevents the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby blocking the activation of the caspase cascade and subsequent programmed cell death.

PROTAC Mechanism of Action

PROTAC Bcl-2 degrader-1 is a bifunctional molecule with ligands for both Bcl-2 and an E3 ubiquitin ligase (in this case, Cereblon). This dual binding induces the formation of a ternary complex, bringing Bcl-2 into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules to Bcl-2, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro characterization of PROTAC Bcl-2 degrader-1, based on established methodologies for similar compounds.

Cell Culture and Reagents

-

Cell Lines:

-

HeLa (human cervical cancer cell line)

-

MOLT-4 (human T-cell acute lymphoblastic leukemia)

-

RS4;11 (human B-cell precursor leukemia)

-

293T (human embryonic kidney cell line)

-

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

PROTAC Stock Solution: PROTAC Bcl-2 degrader-1 is dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM) and stored at -20°C. Serial dilutions are prepared in culture medium for experiments.

Western Blotting for Protein Degradation (DC50 Determination)

This assay quantifies the concentration-dependent degradation of Bcl-2.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

PROTAC Treatment: The following day, treat the cells with a serial dilution of PROTAC Bcl-2 degrader-1 (e.g., 0.01 to 10 µM) for a specified duration (e.g., 16-24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Bcl-2 (e.g., Cell Signaling Technology, #2870) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the Bcl-2 band intensity to the loading control.

-

Plot the normalized Bcl-2 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Cell Viability Assay (MTS Assay)

This assay assesses the effect of Bcl-2 degradation on cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., MOLT-4, RS4;11) in a 96-well plate at an appropriate density.

-

PROTAC Treatment: Treat the cells with a serial dilution of PROTAC Bcl-2 degrader-1 for a specified time (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results against the PROTAC concentration to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the induction of apoptosis following Bcl-2 degradation.

Protocol:

-

Cell Treatment: Treat cells with PROTAC Bcl-2 degrader-1 as in the cell viability assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Ternary Complex Formation Assays

These assays confirm the formation of the Bcl-2:PROTAC:E3 ligase complex, which is essential for degradation.

This in vitro assay measures the proximity of tagged Bcl-2 and E3 ligase proteins in the presence of the PROTAC.

Protocol:

-

Reagents:

-

Recombinant, tagged Bcl-2 (e.g., His-tagged).

-

Recombinant, tagged E3 ligase complex (e.g., FLAG-tagged VCB - VHL, Elongin C, Elongin B).

-

PROTAC Bcl-2 degrader-1.

-

AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG).

-

-

Assay Procedure:

-

In a 384-well plate, mix the tagged Bcl-2, tagged E3 ligase, and a serial dilution of the PROTAC in assay buffer.

-

Incubate to allow for ternary complex formation.

-

Add the acceptor and donor beads and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex.

This cell-based assay monitors ternary complex formation in live cells.

Protocol:

-

Cell Transfection: Co-transfect 293T cells with plasmids encoding for:

-

A NanoLuc® luciferase-tagged protein (e.g., HiBit-Bcl-2).

-

A HaloTag®-fused E3 ligase (e.g., HaloTag-VHL).

-

-

PROTAC Treatment: Treat the transfected cells with a serial dilution of PROTAC Bcl-2 degrader-1.

-

Reagent Addition: Add the HaloTag® NanoBRET™ 618 ligand and the Nano-Glo® substrate.

-

BRET Measurement: Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio. A PROTAC-dependent increase in the BRET signal indicates ternary complex formation.

Conclusion

The in vitro characterization of PROTAC Bcl-2 degrader-1 involves a suite of assays to quantify its potency and elucidate its mechanism of action. By combining protein degradation analysis, cell viability and apoptosis assays, and direct measurement of ternary complex formation, a comprehensive understanding of this molecule's activity can be achieved. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery.

An In-depth Technical Guide to PROTAC Bcl-2 Degrader Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the target engagement of B-cell lymphoma 2 (Bcl-2) protein degraders, with a focus on Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action of notable Bcl-2 PROTACs, presents key quantitative data for their activity, and offers detailed protocols for essential target engagement and downstream effect assays.

Introduction to PROTAC Bcl-2 Degraders

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 and Bcl-xL being validated therapeutic targets in various cancers. While small molecule inhibitors have shown clinical success, PROTACs offer an alternative therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[2]

This guide will focus on the characterization of dual Bcl-xL/Bcl-2 degraders, such as 753b , and Cereblon-recruiting Bcl-2 degraders like PROTAC Bcl2 degrader-1 (Compound C5) .

Quantitative Data Summary

The following tables summarize the degradation and inhibitory potency of key Bcl-2 PROTACs from published studies.

Table 1: Degradation Potency (DC50) of Bcl-2 Family PROTACs

| PROTAC | Target Protein | Cell Line | DC50 | Reference |

| 753b | Bcl-xL | 293T | 6 nM | [3] |

| 753b | Bcl-2 | 293T | 48 nM | [3] |

| This compound (C5) | Bcl-2 | HeLa | 3.0 µM | [4] |

Table 2: Inhibitory and Anti-proliferative Potency (IC50) of Bcl-2 Family PROTACs

| PROTAC | Assay | Cell Line/Condition | IC50 | Reference |

| 753b | Cell Viability | Primary AML Samples | 0.36 µM (median) | [5] |

| 753b | Cell Viability | Venetoclax-resistant AML | 0.197 µM (median) | [5] |

| This compound (C5) | Bcl-2 Inhibition | Not Specified | 4.94 µM | [4] |

| This compound (C5) | Mcl-1 Inhibition | Not Specified | 11.81 µM | [4] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the core mechanisms and pathways relevant to PROTAC Bcl-2 degrader studies.

Caption: PROTAC-mediated degradation of Bcl-2.

Caption: Effect of Bcl-2 degradation on apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PROTAC Bcl-2 degrader target engagement.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in Bcl-2 protein levels following PROTAC treatment.

Caption: Workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., 293T, HeLa, or relevant cancer cell lines) in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Bcl-2 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-